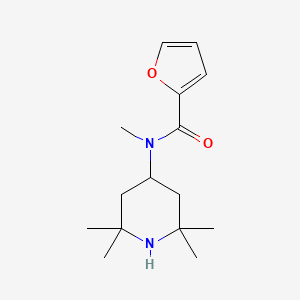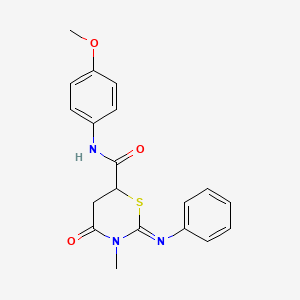![molecular formula C16H21FN2O2 B11514739 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one](/img/structure/B11514739.png)
1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with an acetyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one typically involves multiple steps. One common method includes the condensation of 4-fluoroacetophenone with piperazine, followed by acetylation of the resulting intermediate. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylpiperazine moiety can bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride
- 3-(4-Acetylpiperazin-1-yl)propanoic acid
- 4-(1-Acetylpiperazin-4-yl)phenol
Comparison: Compared to these similar compounds, 1-[4-(4-Acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications.
Properties
Molecular Formula |
C16H21FN2O2 |
|---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)-3-fluorophenyl]butan-1-one |
InChI |
InChI=1S/C16H21FN2O2/c1-3-4-16(21)13-5-6-15(14(17)11-13)19-9-7-18(8-10-19)12(2)20/h5-6,11H,3-4,7-10H2,1-2H3 |
InChI Key |
CUOVDVFRULLACX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(piperidin-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11514661.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11514664.png)
![3,6-diamino-5-cyano-N-(2,3-dimethylphenyl)-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11514677.png)

![[2-(4-chlorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B11514694.png)
![2-[(4-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11514701.png)
![1-[(3aS,4R,9bR)-4-(2,3-dimethoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B11514708.png)
![5,7-Diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine](/img/structure/B11514716.png)

![16-nitro-13-phenyl-11-thia-2,9,20-triazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(20),3,5,7,9,12,14(19),15,17-nonaene](/img/structure/B11514725.png)

![(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B11514734.png)


